

# Ethenebis(triphenylphosphine)nickel(0): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethenebis(triphenylphosphine)nickel*

*el*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **Ethenebis(triphenylphosphine)nickel(0)**, a significant organonickel complex in synthetic chemistry. This document details its synthesis, reactivity, and spectroscopic characterization, offering valuable insights for its application in research and development, particularly in the realm of catalysis and drug discovery.

## Core Physical and Chemical Properties

**Ethenebis(triphenylphosphine)nickel(0)**, with the chemical formula  $C_{38}H_{34}NiP_2$ , is a coordination complex featuring a central nickel(0) atom bound to two triphenylphosphine ligands and one ethene molecule.<sup>[1]</sup> It is recognized for its utility as a precursor to various nickel catalysts.

Property	Value	Reference
Molecular Formula	C <sub>38</sub> H <sub>34</sub> NiP <sub>2</sub>	[1]
Molecular Weight	611.3 g/mol	[1]
CAS Number	23777-40-4	[1]
Appearance	Yellow-orange to red-brown solid	
Melting Point	Decomposes around 110-120 °C	
Solubility	Soluble in aromatic hydrocarbons (e.g., benzene, toluene) and tetrahydrofuran (THF). Sparingly soluble in ethers and alkanes.	
Stability	Air and moisture sensitive, particularly in solution. Should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).	

## Synthesis and Handling

The synthesis of **Ethenebis(triphenylphosphine)nickel(0)** typically involves the reduction of a nickel(II) precursor in the presence of triphenylphosphine and ethene. A common and effective method is the reduction of nickel(II) acetylacetonate with an organoaluminum reagent.

## Experimental Protocol: Synthesis of Ethenebis(triphenylphosphine)nickel(0)

Materials:

- Nickel(II) acetylacetonate [Ni(acac)<sub>2</sub>]
- Triphenylphosphine (PPh<sub>3</sub>)

- Triethylaluminum ( $\text{AlEt}_3$ ) or Diethylaluminum ethoxide ( $\text{Et}_2\text{AlOEt}$ )
- Ethene (Ethylene) gas
- Anhydrous, deoxygenated solvents (e.g., Toluene, Diethyl ether)
- Standard Schlenk line or glovebox equipment

#### Procedure:

- **Preparation of the Reaction Vessel:** A Schlenk flask is charged with nickel(II) acetylacetonate and a four-fold molar excess of triphenylphosphine. The flask is then evacuated and backfilled with ethene gas to create an inert atmosphere saturated with the alkene.
- **Solvent Addition:** Anhydrous and deoxygenated toluene is added to the flask to dissolve the reactants, resulting in a green suspension.
- **Reduction:** The solution is cooled to  $0\text{ }^\circ\text{C}$ . A solution of triethylaluminum or diethylaluminum ethoxide in toluene (typically a 1:2 molar ratio with respect to  $\text{Ni}(\text{acac})_2$ ) is added dropwise to the stirred suspension.
- **Reaction Progression:** The reaction mixture is stirred at  $0\text{ }^\circ\text{C}$ . A color change from green to a deep red or reddish-brown indicates the formation of the nickel(0) complex.
- **Isolation:** The reaction is quenched by the careful addition of a small amount of a proton source, such as isopropanol, if necessary. The solvent is then removed under reduced pressure.
- **Purification:** The resulting solid is washed with cold diethyl ether to remove any unreacted triphenylphosphine and other byproducts. The product, **Ethenebis(triphenylphosphine)nickel(0)**, is then dried under vacuum.

#### Handling and Storage:

Due to its air and moisture sensitivity, **Ethenebis(triphenylphosphine)nickel(0)** should be handled exclusively under an inert atmosphere (nitrogen or argon) using standard Schlenk

techniques or in a glovebox. It should be stored in a sealed container in a cool, dry, and dark place.

## Spectroscopic Characterization

The structure and purity of **Ethenebis(triphenylphosphine)nickel(0)** are confirmed through various spectroscopic techniques, primarily NMR and IR spectroscopy.

Spectroscopic Data	
<sup>1</sup> H NMR (Benzene-d6)	δ (ppm): 7.5-7.0 (m, 30H, P(C <sub>6</sub> H <sub>5</sub> ) <sub>3</sub> ), 2.7 (s, 4H, C <sub>2</sub> H <sub>4</sub> )
<sup>31</sup> P{ <sup>1</sup> H} NMR (Toluene)	δ (ppm): ~24-28 (s)
IR (KBr)	ν (cm <sup>-1</sup> ): ~1435 (P-Ph), ~1190 (C-H bend of C <sub>2</sub> H <sub>4</sub> ), ~800 (C-H out-of-plane bend of C <sub>2</sub> H <sub>4</sub> )

Note: Exact chemical shifts and vibrational frequencies may vary slightly depending on the solvent and instrument used.

## Reactivity and Applications in Catalysis

**Ethenebis(triphenylphosphine)nickel(0)** is a versatile reagent and catalyst precursor in organic synthesis. Its reactivity is dominated by the facile dissociation of the ethene ligand, which generates a highly reactive "Ni(PPh<sub>3</sub>)<sub>2</sub>" fragment. This species readily participates in oxidative addition reactions, a key step in many catalytic cycles.

## Oxidative Addition and Cross-Coupling Reactions

A primary application of **Ethenebis(triphenylphosphine)nickel(0)** is in cross-coupling reactions, such as the Suzuki and Negishi couplings. The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to the nickel(0) center.

Figure 1. Catalytic Cycle of Nickel(0) in Cross-Coupling Reactions

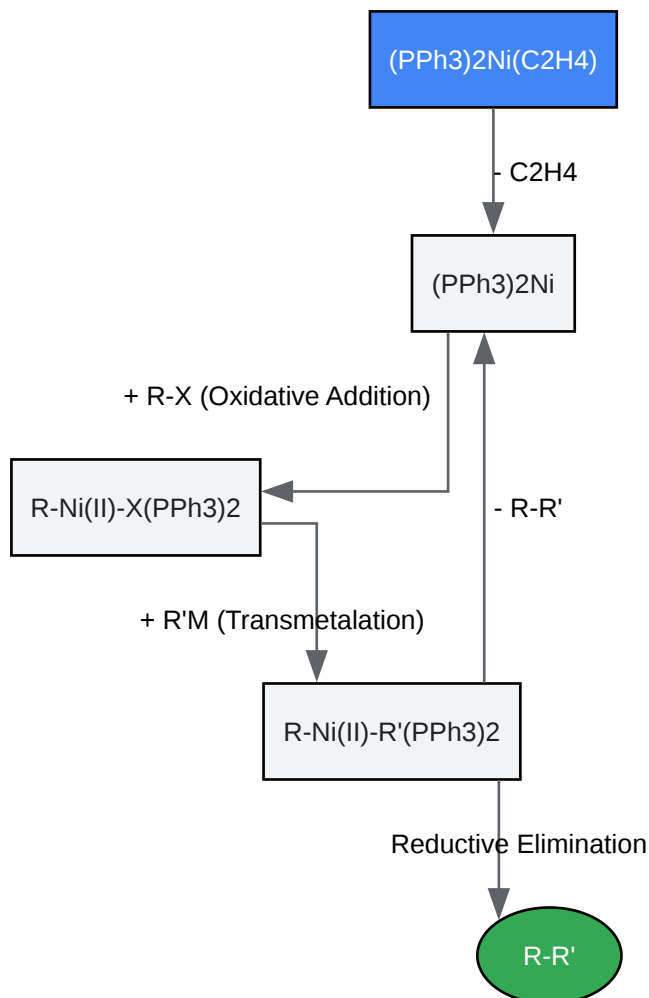
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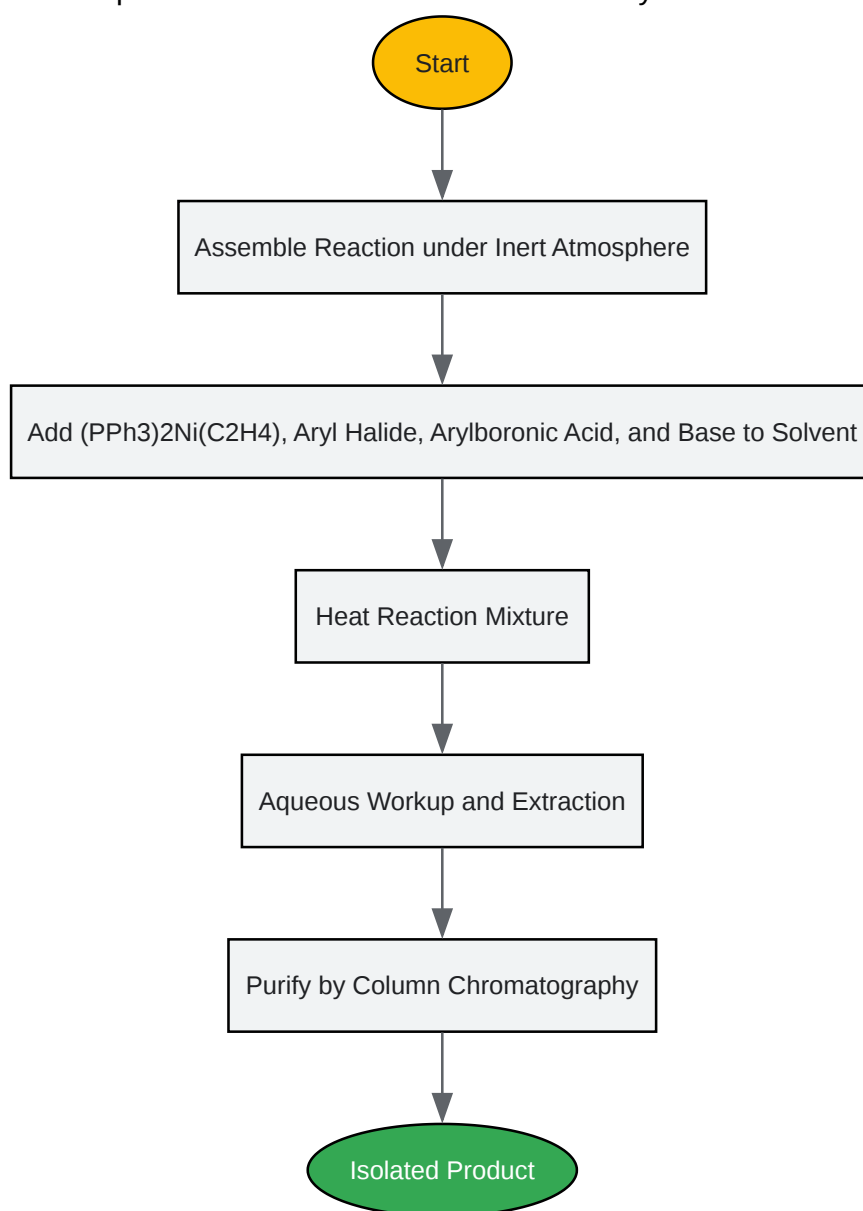
Figure 1. Catalytic Cycle of Nickel(0) in Cross-Coupling Reactions

In this cycle, the active catalyst, bis(triphenylphosphine)nickel(0), is generated by the dissociation of ethene from the precursor. This species then undergoes oxidative addition with an organic halide ( $R-X$ ) to form a nickel(II) intermediate. Subsequent transmetalation with an organometallic reagent ( $R'-M$ ) and reductive elimination yields the cross-coupled product ( $R-R'$ ) and regenerates the nickel(0) catalyst.

## Experimental Workflow: Nickel-Catalyzed Suzuki Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki cross-coupling reaction using **Ethenebis(triphenylphosphine)nickel(0)** as a pre-catalyst.

Figure 2. Experimental Workflow for a Nickel-Catalyzed Suzuki Coupling



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Figure 2. Experimental Workflow for a Nickel-Catalyzed Suzuki Coupling

## Conclusion

**Ethenebis(triphenylphosphine)nickel(0)** is a valuable and versatile nickel(0) complex with significant applications in homogeneous catalysis. Its ease of synthesis and well-defined reactivity make it an important tool for the construction of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for its effective utilization in the development of novel synthetic methodologies and the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

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## References

- 1. Ethenebis(triphenylphosphine)nickel | C<sub>38</sub>H<sub>34</sub>NiP<sub>2</sub> | CID 11157786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethenebis(triphenylphosphine)nickel(0): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12880120#physical-and-chemical-properties-of-ethenebis-triphenylphosphine-nickel]

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Email: [info@benchchem.com](mailto:info@benchchem.com)